Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate
Description
Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate is a heterocyclic compound featuring a pyridazine core substituted with a thiophene-2-carboxamide group at position 6 and a thioether-linked butanoate ester at position 2. The thioether linkage may enhance stability or modulate electronic properties compared to oxygen-based analogs .
Properties
IUPAC Name |
ethyl 2-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-3-10(15(20)21-4-2)23-13-8-7-12(17-18-13)16-14(19)11-6-5-9-22-11/h5-10H,3-4H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDAVJCWDADWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(C=C1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene-2-carboxamide, which is then reacted with a pyridazine derivative. The key steps include:
Formation of Thiophene-2-carboxamide: This can be achieved through the reaction of thiophene-2-carboxylic acid with ammonia or an amine under dehydrating conditions.
Coupling with Pyridazine: The thiophene-2-carboxamide is then coupled with a pyridazine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Thioester Formation: The resulting intermediate is then reacted with ethyl 2-mercaptobutanoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the ester group to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies exploring the interactions of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The thiophene and pyridazine rings can interact with active sites of enzymes, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Core Heterocycle Variations
Pyridazine vs. Pyrimidine/Thiazole/Isoxazole Derivatives
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): This compound substitutes pyridazine with pyrimidine and replaces the thiophene-carboxamide with a thietan-3-yloxy group. Pyrimidine’s higher aromaticity and electron-deficient nature may alter reactivity compared to pyridazine, which has two adjacent nitrogen atoms.
- Thienylmethylthio-Benzamide Derivatives (): Compounds like N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide feature benzamide backbones instead of pyridazine. The benzamide group may enhance π-π stacking interactions in biological targets, while the thienylmethylthio substituent mirrors the sulfur-rich motif in the target compound .
Substituent Functionalization
Amide vs. Ester Linkages
- The target compound’s thiophene-2-carboxamide group provides hydrogen-bonding capability, which is absent in ester-containing analogs like Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (). This difference could influence solubility and target affinity in biological systems .
- However, the chloroethyl groups introduce alkylating reactivity, which is absent in the target compound .
Pharmacological and Physicochemical Properties
- Bioactivity : Thienylmethylthio-benzamide derivatives () are reported for anticancer and antiviral applications, suggesting that the target compound’s thiophene and pyridazine motifs may similarly interact with enzymes or receptors involved in these pathways. The pyridazine ring’s electron-deficient nature could improve binding to ATP pockets in kinases .
- Stability: Imipenem monohydrate (), a β-lactam antibiotic with a thioether side chain, demonstrates the susceptibility of sulfur-containing compounds to hydrolysis. The target compound’s ester group may confer higher hydrolytic lability compared to amide-based analogs .
Data Table: Structural and Functional Comparison
Biological Activity
Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure comprises a thiophene ring, a pyridazin moiety, and an ethyl ester functional group. The synthesis typically involves multi-step reactions including the formation of the thiophene-2-carboxamido group followed by the introduction of the pyridazin-3-ylthio moiety.
Synthetic Route Overview
- Formation of Thiophene Derivative : The thiophene ring is synthesized through cyclization reactions.
- Pyridazine Integration : The pyridazine component is introduced via nucleophilic substitution.
- Final Coupling : The final product is obtained by coupling the thiophene and pyridazine intermediates.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.
Anticancer Activity
Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro assays have indicated that it can induce apoptosis in specific cancer cell lines.
The biological effects of this compound are thought to arise from its interaction with specific molecular targets within cells.
Target Interaction
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
- Receptor Modulation : It could interact with various receptors, leading to altered cellular responses.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values ranging from 5 to 20 µg/mL. |
| Study 2 | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |
| Study 3 | Mechanism Exploration | Identified inhibition of topoisomerase II as a potential mechanism for anticancer activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
